5-Fluoro-2-(trifluoromethyl)phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLZSSYHAJSEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379228 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243459-91-8 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243459-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)phenol CAS number 243459-91-8

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol (CAS: 243459-91-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and physicochemical properties. The trifluoromethyl group, a well-established bioisostere for chlorine, enhances metabolic stability and lipophilicity, while the fluorine atom further modulates the molecule's pKa and binding interactions.[1][2] This guide provides a comprehensive technical overview of its properties, a discussion of logical synthetic strategies, its reactivity profile, and critical safety protocols, designed to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals and advanced materials.[3]

Molecular Profile and Physicochemical Properties

The utility of this compound in a research and development setting begins with a firm understanding of its fundamental properties. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly increases the acidity of the phenolic proton compared to phenol itself. The additional fluorine atom at the meta position further contributes to this effect.

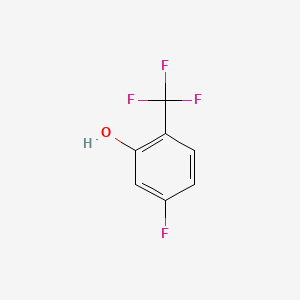

Chemical Structure

The structural arrangement of the substituents is key to the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of the compound. These values are critical for experimental design, including reaction solvent selection, purification strategy, and formulation.

| Property | Value | Source |

| CAS Number | 243459-91-8 | [4] |

| Molecular Formula | C₇H₄F₄O | [4][5] |

| Molar Mass | 180.10 g/mol | [4][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 48-52 °C | [4][7] |

| Boiling Point | 163.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.98 ± 0.35 (Predicted) | [4] |

| Solubility | Sparingly soluble in water (0.40 g/L at 25°C) | [4] |

| SMILES | c1cc(c(cc1F)O)C(F)(F)F | [5] |

| InChI | InChI=1/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10,11)/h1-3,12H | [5] |

Rationale in Drug Discovery & Synthesis

The Strategic Role of Fluorine

The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry. This moiety enhances molecular lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[2] Crucially, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation (e.g., P450-mediated oxidation), a common liability for methyl or methoxy groups.[2] This increased metabolic stability often leads to a longer in-vivo half-life and a reduced required dose for a drug candidate.[2]

Conceptual Synthetic Workflow

While specific, validated synthesis routes for CAS 243459-91-8 are not widely published in peer-reviewed literature, a logical retrosynthetic analysis suggests plausible pathways derived from commercially available precursors. A common strategy involves the construction of the substituted benzene ring followed by the introduction or unmasking of the phenolic hydroxyl group.

Caption: A plausible multi-stage synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Applications

The molecule's value lies in its utility as an intermediate.[5] Its reactivity is dominated by the phenolic hydroxyl group, which serves as a potent nucleophile or can be readily deprotonated to form a phenoxide.

Core Reactivity Profile:

-

O-Alkylation/Acylation: The phenoxide, formed by reaction with a suitable base (e.g., K₂CO₃, NaH), readily participates in Williamson ether synthesis or reacts with acyl chlorides to form esters. These reactions are fundamental for incorporating the fluorinated phenol moiety into larger, more complex molecules.

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the trifluoromethyl group is a powerful deactivating group. This interplay dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts, requiring careful optimization of reaction conditions.

Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for synthesizing an ether derivative, a common subsequent step in a drug discovery pipeline.

Objective: To synthesize 5-Fluoro-1-(methoxymethyl)-2-(trifluoromethyl)benzene.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.80 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (40 mL) via syringe. Stir the mixture until the phenol is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution. The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions while ensuring complete deprotonation of the acidic phenol.

-

Electrophile Addition: Add chloromethyl methyl ether (0.97 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates reaction completion.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: Purify the product via flash column chromatography on silica gel to obtain the pure ether derivative.

Caption: Reaction scheme for Williamson ether synthesis using the title phenol.

Safety, Handling, and Storage

Fluorinated phenols require stringent handling protocols due to their potential toxicity and irritant nature.[4] Adherence to the following procedures is mandatory for ensuring laboratory safety.

Hazard Identification

| Hazard Class | Description | GHS Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |

| Skin/Eye Irritation | Causes skin and serious eye irritation. | H315, H319, S26, S36/37/39[4] |

| Respiratory Irritation | May cause respiratory irritation. | H335, S38[4] |

Safe Handling Protocol

-

Engineering Controls: All manipulations of solid or solutions of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An eyewash station and safety shower must be immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][8]

-

Skin Protection: Wear a flame-retardant lab coat. Butyl or neoprene gloves are recommended for handling phenols; inspect gloves for tears or holes before each use.[9]

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

-

-

Storage & Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[8] Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]

-

Procurement

This compound (CAS 243459-91-8) is available as a research chemical from several specialized suppliers. Researchers can procure this material from vendors such as Alachem, ChemBK, and others who list it in their catalogs.[4][6][11] Purity levels, typically around 97% or higher, should be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.[5]

References

-

This compound - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]

-

CAS 243459-91-8 suppliers, this compound suppliers - Pharma Info Source. (n.d.). Retrieved January 7, 2026, from [Link]

-

CAS NO. 243459-91-8 | this compound - 95% | Catalog PBTYC0874. (n.d.). Retrieved January 7, 2026, from [Link]

-

243459-91-8 | this compound - Alachem Co., Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

ETA chemicals Co.,Ltd (Page 25) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved January 7, 2026, from [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (2025, May 6). Retrieved January 7, 2026, from [Link]

-

2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates - Google Patents. (n.d.).

-

2-Fluoro-5-(trifluoromethyl)phenol - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved January 7, 2026, from [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Retrieved January 7, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. CAS 243459-91-8: this compound [cymitquimica.com]

- 6. 243459-91-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound CAS#: 243459-91-8 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. pharmainfosource.com [pharmainfosource.com]

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)phenol

Abstract

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and steric properties. These substitutions profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for the synthesis of complex, high-value molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its characterization, and insights into its practical applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Chemical Design

In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the developability of a lead compound.[3] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. It is highly electron-withdrawing, metabolically stable, and can significantly increase a compound's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

This compound capitalizes on these benefits, combining the CF₃ group with a fluorine atom, another potent electron-withdrawing substituent. This dual functionalization creates a phenol ring that is highly activated for certain chemical transformations while also possessing properties desirable for bioactive molecules. Understanding its fundamental physicochemical characteristics is therefore the critical first step for any scientist aiming to leverage this versatile building block.

Core Physicochemical Profile

A summary of the essential physicochemical data for this compound is presented below. These values form the foundation for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 243459-91-8 | [1][5][6] |

| Molecular Formula | C₇H₄F₄O | [5][6][7] |

| Molecular Weight | 180.10 g/mol | [1][7] |

| Appearance | Almost white crystalline solid or powder | [5][6] |

| Melting Point | 48-52 °C | [5][7] |

| Boiling Point | 163.5 ± 35.0 °C (Predicted) | [5][7] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Solubility in Water | Sparingly Soluble (0.40 g/L at 25°C) | [1][5][7] |

| pKa | 6.98 ± 0.35 (Predicted) | [5] |

Acidity (pKa): A Critical Determinant of Biological Behavior

The acidity of the phenolic proton is arguably one of its most important features in a drug development context. The predicted pKa of approximately 6.98 indicates that this compound is significantly more acidic than phenol itself (pKa ≈ 10).[5]

Causality: This increased acidity is a direct consequence of the powerful electron-withdrawing effects of the ortho-trifluoromethyl and meta-fluoro substituents. These groups stabilize the resulting phenolate anion through induction, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable.

This pKa value is particularly relevant as it falls near physiological pH (7.4). This means that in the body, the compound will exist as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. The ratio of these two species directly impacts solubility, membrane transport, and receptor binding affinity.

Caption: Relationship between pH, pKa, and ionization state.

Spectroscopic Blueprint for Structural Verification

Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

-

¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

-

¹³C NMR: Approximately seven distinct signals are expected: four for the aromatic carbons (two of which are directly attached to fluorine), one for the CF₃ carbon (a quartet due to C-F coupling), and two carbons bonded to the OH and CF₃ groups.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-F Stretches: Strong, sharp absorption bands are expected between 1100-1400 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group and the aryl fluoride.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): For the nominal mass, a peak will be observed at m/z = 180. High-resolution mass spectrometry (HRMS) would confirm the exact mass consistent with the molecular formula C₇H₄F₄O.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of data relies on robust and reproducible experimental design. The following protocols are standard methodologies in the pharmaceutical industry.

Protocol: NMR Spectroscopic Analysis

This protocol ensures high-quality data for structural confirmation.

Caption: Experimental workflow for NMR analysis.

Expert Insight: The choice of deuterated chloroform (CDCl₃) is a common starting point for organic-soluble compounds.[8] If the hydroxyl proton signal is too broad or difficult to identify, re-running the sample in DMSO-d₆ can produce a sharper, more defined peak.[8]

Protocol: Kinetic Solubility Assay via HPLC-UV

This workflow determines the aqueous solubility, a vital parameter for predicting oral absorption.

Caption: Workflow for a high-throughput kinetic solubility assay.

Expert Insight: This "kinetic" method is favored in early drug discovery for its speed. It measures the concentration of a compound in solution after precipitating from a DMSO stock, which mimics how many compounds are first handled in biological assays. A reverse-phase C18 column is the workhorse for this type of analysis due to its versatility with small organic molecules.[9]

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling to minimize exposure risk.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5][7] It should be treated as potentially toxic if ingested or inhaled.[10][11]

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5] Keep away from strong oxidizing agents.[1]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with a distinct and advantageous physicochemical profile. Its notable acidity, high lipophilicity, and characteristic spectroscopic signatures make it a predictable and reliable intermediate for advanced chemical synthesis. For scientists in drug discovery and related fields, a thorough understanding of these properties is essential for rationally designing experiments, developing robust synthetic routes, and ultimately creating novel molecules with enhanced performance and desired biological activity.

References

- This compound - ChemBK. (Source: ChemBK) [URL: https://www.chembk.com/en/chem/5-Fluoro-2-(trifluoromethyl)phenol]

- This compound CAS#: 243459-91-8. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717758.htm]

- This compound, 97%, Thermo Scientific Chemicals. (Source: Fisher Scientific) [URL: https://www.fishersci.com/shop/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals-4/H3244506]

- 2-Fluoro-5-(trifluoromethyl)phenol 97. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436127]

- 2-Fluoro-5-(trifluoromethyl)phenol. (Source: Chem-Impex) [URL: https://www.chemimpex.com/products/08701]

- 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4314480.htm]

- This compound - Safety Data Sheet. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5717758_EN.htm]

- 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. (Source: PubChem, NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/518888]

- 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. (Source: Lab Pro Inc.) [URL: https://labproinc.com/products/2-fluoro-5-trifluoromethyl-phenol-5g]

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95%. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/384070]

- SAFETY DATA SHEET - this compound. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=H32445]

- SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)phenol. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=AC458790050]

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. (Source: Benchchem) [URL: https://www.benchchem.com/product/b2049/technical-documents/Spectroscopic-analysis-of-ortho-meta-and-para-trifluoromethylphenols]

- 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150]

- This compound, 97%, Thermo Scientific Chemicals 5 g. (Source: Fisher Scientific) [URL: https://www.fishersci.com/store/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals/H3244506]

- An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol. (Source: Benchchem) [URL: https://www.benchchem.com/product/b2049/technical-documents/An-In-depth-Technical-Guide-to-the-Safe-Handling-of-2-Allyl-5-trifluoromethylphenol]

- 2-Fluoro-5-(trifluoromethyl)phenol CAS#: 141483-15-0. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4314480.htm]

- A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jo00279a040]

- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. (Source: Benchchem) [URL: https://www.benchchem.

- This compound chemical. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/search/5-fluoro-2-trifluoromethyl-phenol?focus=products&page=1&perpage=30&sort=relevance&term=this compound&type=product_name]

- IR Spectrum for 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150&Type=IR-SPEC&Index=1]

- 2-Fluoro-5-(trifluoromethyl)phenol 141483-15-0. (Source: Tokyo Chemical Industry) [URL: https://www.tcichemicals.com/IN/en/p/F0780]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381335/]

- 5-Fluorouracil Safety Data Sheet. (Source: Apollo Scientific) [URL: https://www.apolloscientific.co.uk/msds/PC4380_msds.pdf]

- Overview on PFAS analytical methods. (Source: Europa EU) [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC134225]

- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-81377765.html]

- Spontaneous aqueous defluorination of trifluoromethylphenols. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/em/d4em00739e]

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Source: PubMed Central, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063714/]

- 3-Fluoro-5-(trifluoromethyl)phenol. (Source: BOC Sciences) [URL: https://www.bocsci.com/product/3-fluoro-5-trifluoromethyl-phenol-cas-172333-87-8-403489.html]

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (Source: Wiley Online Library) [URL: https://onlinelibrary.wiley.com/doi/10.1002/poc.3940]

- 2-Trifluoromethylphenol | C7H5F3O | CID 67958. (Source: PubChem, NIH) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Trifluoromethylphenol]

- 3-(Trifluoromethyl)phenol 99. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156035]

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 243459-91-8 [m.chemicalbook.com]

- 6. H32445.06 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol: A Key Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)phenol, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile chemical intermediate.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the phenol ring. These fluorine-containing moieties impart unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel molecules.[1]

The molecular formula for this compound is C₇H₄F₄O .[2] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a trifluoromethyl group (-CF₃) at the ortho position, and a fluorine atom (-F) at the meta position relative to the trifluoromethyl group.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₄O | [2] |

| Molecular Weight | 180.10 g/mol | [2] |

| CAS Number | 243459-91-8 | [2] |

| Appearance | White to off-white solid (crystals or powder) | [1] |

| Melting Point | 42.0-51.0 °C | [3] |

| SMILES | Oc1cc(F)ccc1C(F)(F)F | [1] |

| InChI Key | QWLZSSYHAJSEHU-UHFFFAOYSA-N | [3] |

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself. The fluorine atom also contributes to the electron-withdrawing nature of the substituents. This electronic profile is crucial for its reactivity in various chemical transformations.

Synthesis and Manufacturing

The primary industrial synthesis of substituted phenols, such as this compound, often involves the diazotization of the corresponding aniline precursor, followed by hydrolysis of the resulting diazonium salt.[4] This well-established method can be adapted for the preparation of the target molecule.

Proposed Synthetic Workflow: Diazotization-Hydrolysis

The synthesis of this compound can be logically approached from its corresponding aniline, 5-Fluoro-2-(trifluoromethyl)aniline. The process involves two key stages: the formation of a diazonium salt and its subsequent decomposition in an aqueous medium to yield the phenol.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on established methods for the synthesis of related fluorinated phenols.[5][6]

Step 1: Formation of the Diazonium Salt

-

In a reaction vessel equipped with a stirrer and a cooling system, a mixture of concentrated sulfuric acid and water is prepared.

-

5-Fluoro-2-(trifluoromethyl)aniline is added to the acidic solution and stirred to form the corresponding aniline salt. The mixture is then cooled to a temperature between 0 and 5 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline salt suspension while maintaining the temperature below 10 °C to form the 5-Fluoro-2-(trifluoromethyl)benzenediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

The freshly prepared diazonium salt solution is added to a heated aqueous solution, often containing a copper catalyst such as copper sulfate, to facilitate the hydrolysis.

-

The reaction mixture is heated until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Upon cooling, the product, this compound, can be isolated by extraction with a suitable organic solvent.

-

Further purification can be achieved through distillation or recrystallization.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. Other aromatic carbons will also show splitting due to coupling with the fluorine atom. |

| ¹⁹F NMR | Two distinct signals are expected: one for the trifluoromethyl group and another for the single fluorine atom on the ring.[7] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), C-F stretching vibrations (around 1100-1350 cm⁻¹), and aromatic C-H and C=C bonds.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (180.10). Fragmentation patterns would likely involve the loss of the trifluoromethyl group. |

Applications in Research and Development

The unique combination of a phenol, a fluorine atom, and a trifluoromethyl group makes this compound a highly valuable building block in medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethyl group into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[9] The phenol group provides a convenient handle for further chemical modifications, such as etherification or esterification, to build more complex molecular architectures.

A patent for novel compounds with potential therapeutic applications describes the use of a "5-fluoro-2-hydroxy-phenyl" moiety, which is synonymous with this compound, as a key structural component.[10] This highlights its direct relevance in the synthesis of complex molecules for drug discovery programs. For instance, trifluoromethyl-substituted phenols are used as intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[11]

Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and environmental stability of agrochemicals like herbicides and fungicides. In materials science, derivatives of this phenol can be used to produce high-performance polymers and specialty coatings with improved thermal stability and chemical resistance.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique structural features, particularly the presence of the trifluoromethyl group, provide a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

Alachem Co., Ltd. (n.d.). 243459-91-8 | this compound. Retrieved from [Link]

-

European Patent Office. (2020). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1. Retrieved from [Link]

- Google Patents. (n.d.). US20070265326A1 - Novel compounds.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols.

-

National Center for Biotechnology Information. (n.d.). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. 2-Fluoro-5-(trifluoromethyl)phenol [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)phenol in Organic Solvents

Foreword: Navigating the Data Gap for Novel Compounds

In the realms of drug development and advanced material science, understanding the solubility of a molecule is a foundational pillar upon which successful formulation, synthesis, and biological activity depend. For novel or specialized compounds such as 5-Fluoro-2-(trifluoromethyl)phenol, publicly available, comprehensive solubility data in a range of organic solvents is often scarce. This guide, therefore, moves beyond a simple presentation of data. It serves as a technical manual for the research scientist, providing the theoretical framework, predictive insights, and a definitive experimental protocol required to empirically determine the solubility profile of this compound. We will dissect the molecular characteristics of this compound to anticipate its behavior and provide the gold-standard methodology to generate reliable, publication-quality data.

Physicochemical Profile and Theoretical Solubility Considerations

To understand how a solute dissolves, we must first understand the solute itself. The structure of this compound presents a fascinating duality of intermolecular forces that directly governs its interaction with various solvents.

The molecule possesses a hydrophilic, polar phenolic hydroxyl (-OH) group , capable of acting as a strong hydrogen bond donor. This feature suggests an affinity for polar, protic solvents. Conversely, the presence of a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group and a fluoro (-F) substituent on the aromatic ring creates a highly fluorinated, nonpolar region. This structural element predicts favorable interactions with less polar or nonpolar solvents. The interplay between these opposing characteristics dictates the compound's solubility profile.

The acidic nature of the phenolic proton is significantly enhanced by the strong inductive effect of the ortho-trifluoromethyl and meta-fluoro groups. While the experimental pKa is not readily published, it is expected to be considerably lower (more acidic) than that of phenol (~10.0), likely falling in the 7.5-8.5 range, similar to other electron-deficient phenols. This increased acidity is a critical factor in aqueous systems or when considering reactions in basic media but is less dominant in aprotic organic solvents.

A summary of the known physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄O | ChemBK[1] |

| Molar Mass | 180.10 g/mol | ChemBK[1] |

| Melting Point | 48-52 °C | ChemicalBook[2] |

| Boiling Point | 163.5 ± 35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| Aqueous Solubility | Sparingly Soluble (0.40 g/L) at 25°C | ChemBK, Thermo Scientific[1][3] |

Based on its structure, we can make qualitative predictions grounded in the "like dissolves like" principle:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the fluorinated groups provide some lipophilicity, the high-energy demand of breaking the intermolecular hydrogen bonds of the phenol in the solid state will likely not be compensated by weak van der Waals interactions with the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents are hydrogen bond acceptors and possess significant dipole moments. They should effectively solvate the phenol group, leading to moderate to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, capable of forming strong hydrogen bonds with the phenolic hydroxyl group.

The Gold Standard: Experimental Determination of Thermodynamic Solubility

In the absence of published data, the most reliable path forward is empirical measurement. The equilibrium shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[4]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of accurate and reproducible thermodynamic solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control or a temperature-controlled water bath with magnetic stirrers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Vials:

-

To at least three separate vials, add an excess amount of solid this compound. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Causality: Using an excess of solid is the defining principle of this method. It ensures that the dissolution process reaches a dynamic equilibrium, where the rate of solid dissolving into solution equals the rate of solute precipitating out of solution.[4]

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or stirring system set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient period to reach equilibrium. For most organic compounds, 24 hours is a standard and safe duration.[5][6] Some systems may equilibrate faster (4-8 hours), which can be confirmed by taking measurements at multiple time points (e.g., 8, 24, and 48 hours) and ensuring the concentration no longer changes.

-

Causality: Dissolution is a thermodynamic process. Constant temperature is non-negotiable, as solubility is highly temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the surface area for dissolution and accelerating the path to equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature.

-

Carefully withdraw an aliquot from the clear supernatant using a syringe, being cautious not to disturb the solid at the bottom.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean analysis vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the concentration reading.[7]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method.

-

HPLC-UV: This is the preferred method. It offers high specificity and sensitivity, separating the analyte of interest from any potential impurities before quantification.[7][8] A standard C18 column is often suitable.

-

UV-Vis Spectrophotometry: A simpler, faster alternative if the compound is the only substance in the solution that absorbs at the chosen wavelength. This requires establishing the wavelength of maximum absorbance (λ_max) for the compound in the specific solvent.[8][9]

-

-

Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC) versus concentration for the standards.

-

Determine the concentration of the filtered sample by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.

-

Interpreting Solubility: The Role of Molecular Interactions

The data you generate will reveal a pattern of interactions between this compound and the solvents. Understanding these interactions provides deeper insight into the dissolution process.

Diagram of Solute-Solvent Interactions

Caption: Dominant molecular interactions influencing the solubility of this compound.

-

High Solubility in Protic Solvents: Strong hydrogen bonding between the solvent (e.g., methanol) and the phenolic -OH group provides a powerful enthalpic driving force for dissolution, easily overcoming the crystal lattice energy of the solid solute.

-

Good Solubility in Aprotic Solvents: The solvent (e.g., acetone) acts as a hydrogen bond acceptor for the phenolic proton. While not as strong an interaction as with protic solvents, it is often sufficient for effective solvation.

-

Low Solubility in Nonpolar Solvents: The energy cost to break the strong solute-solute hydrogen bonds in the crystal is not recovered by the weak van der Waals forces formed with a nonpolar solvent like hexane. This results in an energetically unfavorable dissolution process.[10]

Conclusion and Forward Outlook

This guide provides the essential framework for understanding and, critically, for determining the solubility of this compound in organic solvents. While predictive models can offer initial guidance, the complex interplay of polar and fluorinated moieties in this molecule necessitates empirical validation.[11] The shake-flask method, though requiring careful execution, delivers unambiguous thermodynamic solubility data. This information is indispensable for scientists in drug development for tasks such as controlling crystallization, developing formulations, and ensuring sufficient concentration for biological assays. For process chemists, this data is vital for solvent selection in reaction and purification steps. By following the principles and protocols outlined herein, researchers can confidently generate the foundational data needed to advance their scientific and developmental objectives.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] 2024. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Online] 2018. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] 2021. Available at: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Online] 2024. Available at: [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online] 2025. Available at: [Link]

-

ChemBK. This compound. [Online] Available at: [Link]

-

PubMed. Theoretical prediction of the solubility of fluorinated C(60). [Online] 2009. Available at: [Link]

-

INIS-IAEA. Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. [Online] Available at: [Link]

-

Class Central. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Online] 2021. Available at: [Link]

-

MDPI. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. [Online] Available at: [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Online] 2025. Available at: [Link]

-

ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Online] Available at: [Link]

-

ResearchGate. Thermodynamics of molecular solids in organic solvents. [Online] 2025. Available at: [Link]

-

Ommega Publishers. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Online] 2021. Available at: [Link]

-

Separation Science and Technology. Analytical Method Selection for Drug Product Dissolution Testing. [Online] Available at: [Link]

-

University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Online] Available at: [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [Online] Available at: [Link]

-

Research Square. Predicting the solubilization preference of natural phenols to different solvents. [Online] Available at: [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Online] 2020. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 243459-91-8 [m.chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. youtube.com [youtube.com]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-(trifluoromethyl)phenol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties, specifically the melting and boiling points, of this compound. As a valued building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, purification, and formulation. This document details not only the empirical values for its melting and boiling points but also delves into the underlying molecular principles governing these properties. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of these values, ensuring scientific rigor and reproducibility in a laboratory setting.

Compound Profile: this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 243459-91-8 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Structure |

Core Physical Properties: Melting and Boiling Points

The phase transition temperatures are critical parameters for handling, purification (e.g., distillation and recrystallization), and reaction setup.

| Physical Property | Value | Source |

| Melting Point | 48-52 °C | ChemicalBook[1] |

| 42.0-51.0 °C | Thermo Scientific[2] | |

| Boiling Point | 163.5 ± 35.0 °C (Predicted) | ChemicalBook[1] |

Note: The reported boiling point is a predicted value. Experimental determination is recommended for applications requiring high precision.

Scientific Integrity: The Causality Behind Physical Properties

The observed melting and boiling points of this compound are a direct consequence of its unique molecular structure and the resulting intermolecular forces.

-

Hydrogen Bonding: The primary contributor to the compound's relatively high melting and boiling points is the hydroxyl (-OH) group. This group allows molecules to engage in strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong interactions.

-

Dipole-Dipole Interactions: The high electronegativity of the fluorine and oxygen atoms, along with the three fluorine atoms in the trifluoromethyl group, creates a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, further increasing the energy needed for phase transitions.

-

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[3][4] This effect increases the acidity of the phenolic proton, strengthening the hydrogen bonds it can form.[2]

-

London Dispersion Forces: As with all molecules, van der Waals forces are present. The trifluoromethyl group, being larger than a hydrogen atom, increases the molecule's surface area and electron cloud size, contributing to stronger transient London dispersion forces.

-

Molecular Shape and Crystal Packing: The compound's solid state as a crystalline powder at room temperature indicates that its molecular shape allows for efficient packing into a stable crystal lattice. The energy required to break this lattice structure defines its melting point.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, the following standard operating procedures are provided for the determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[5]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.[6]

-

Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[6][7]

-

The final packed sample height should be 2-3 mm for an accurate reading.[6][7]

-

-

Apparatus Setup & Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating (4-5°C/minute) can be used to find an approximate melting range.[7]

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]

-

Record two temperatures:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.[7]

-

T₂ (Complete Melting): The temperature at which the last solid particle liquefies.

-

-

The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range (typically 0.5-1.0°C).

-

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Conclusion

The melting point (approx. 42-52 °C) and predicted boiling point (approx. 163.5 °C) of this compound are defining physical characteristics that govern its handling and application. These properties are logically derived from its molecular structure, which facilitates strong intermolecular hydrogen bonding and dipole-dipole forces. The provided experimental protocols offer a validated framework for the precise and reliable determination of these values, upholding the principles of scientific integrity and enabling the compound's effective use in advanced research and development.

References

-

Grokipedia. Trifluoromethyl group. [Link]

-

The Impact of Trifluoromethyl Groups in Organic Synthesis. Pharmaffiliates. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Toronto. Melting point determination. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

University of Colorado Boulder, Organic Chemistry. Distillation. [Link]

Sources

An In-depth Technical Guide to the Structure and Utility of 5-Fluoro-2-(trifluoromethyl)phenol

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The resulting changes in physicochemical properties—such as metabolic stability, lipophilicity, and binding affinity—are often profound. 5-Fluoro-2-(trifluoromethyl)phenol stands as a prime exemplar of this strategy. It is a substituted aromatic building block whose architecture is tailored for utility. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring creates a unique electronic and steric environment, making it a valuable intermediate for researchers and development professionals. This guide provides an in-depth analysis of its structure, properties, and the scientific principles that underpin its application.

Part 1: Molecular Architecture and Physicochemical Profile

The foundational structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a fluorine atom (-F). The IUPAC nomenclature precisely defines the substituent positions: the hydroxyl group defines carbon 1, with the trifluoromethyl group at position 2 and the fluorine atom at position 5.

The molecule's utility is derived directly from the potent electronic effects of its substituents. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1] Similarly, the fluorine atom at the 5-position also exerts a strong inductive electron-withdrawing effect. This dual substitution significantly lowers the electron density of the aromatic ring and increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity is a critical consideration in reaction design, influencing its nucleophilicity and the conditions required for derivatization.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 243459-91-8 | [2][3] |

| Molecular Formula | C₇H₄F₄O | [3][4] |

| Molar Mass | 180.10 g/mol | [4] |

| Appearance | Solid | [2] |

| Melting Point | 48-52 °C | [4] |

| Boiling Point | 163.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water (0.40 g/L at 25°C) | [4] |

Part 2: Spectroscopic Elucidation

Structural confirmation and purity assessment of this compound rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, with ¹⁹F NMR being particularly informative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise connectivity of this molecule.

-

¹H NMR : The spectrum will display signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns (splitting) of the aromatic protons are dictated by their positions relative to the electron-withdrawing -F and -CF₃ groups and will show complex splitting due to H-H and H-F couplings.

-

¹³C NMR : The carbon spectrum will show seven distinct signals. The carbons bonded to fluorine (C-F and C-CF₃) will appear as characteristic multiplets due to C-F coupling, providing definitive evidence of their presence.

-

¹⁹F NMR : This technique is essential for the analysis of fluorinated compounds.[5] A ¹⁹F NMR spectrum will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shifts of these signals provide a direct fingerprint of the electronic environment of the fluorine nuclei, making it an invaluable tool for both identification and reaction monitoring.[6][7][8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups present. Key expected absorptions include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, strong absorptions in the 1100-1350 cm⁻¹ region corresponding to C-F stretching vibrations, and characteristic peaks for the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 180, corresponding to the molecular formula C₇H₄F₄O.[9] Analysis of the fragmentation pattern can further corroborate the structure.

Part 3: Synthesis and Analytical Workflow

As a specialized building block, the synthesis of this compound requires specific strategies, often starting from more readily available precursors. While multiple routes are possible, a generalized pathway illustrates the core chemical transformations involved.

Representative Analytical Protocol: ¹⁹F NMR Analysis

The following protocol outlines a self-validating system for the structural confirmation of this compound using ¹⁹F NMR spectroscopy. The causality behind this choice is the technique's high sensitivity and the large chemical shift dispersion for fluorine, which provides an unambiguous structural fingerprint.[5]

Objective: To acquire a quantitative ¹⁹F NMR spectrum to confirm the identity and purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a known amount of an internal fluorine standard (e.g., hexafluorobenzene) for quantitative analysis. The standard must have a resonance that does not overlap with the analyte signals.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Data Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum. Ensure the spectral width is sufficient to cover the expected chemical shifts for both the aromatic -F and the -CF₃ group.

-

Use a relaxation delay (d1) of sufficient length (e.g., 5 times the longest T₁) to ensure full relaxation of the nuclei for accurate integration and quantification.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -164.9 ppm for C₆F₆).

-

Integrate the signals corresponding to the aromatic fluorine, the trifluoromethyl group, and the internal standard.

-

-

Analysis & Trustworthiness: The presence of two distinct signals with the expected chemical shifts and a 1:3 integration ratio (aromatic-F : CF₃) confirms the structure. The purity can be calculated by comparing the integrated signal of the analyte to that of the known-concentration internal standard. This internal validation provides a high degree of trust in the result.

Part 4: Applications in Drug Development and Beyond

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug efficacy.[10] The -CF₃ group can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability.[1] this compound serves as a key intermediate in the synthesis of more complex molecules where these properties are desired.

Its applications extend to:

-

Pharmaceuticals: Used as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral agents.[11] The specific arrangement of the fluoro, trifluoromethyl, and hydroxyl groups allows for diverse subsequent chemical modifications.

-

Agrochemicals: Employed in the creation of novel herbicides and fungicides, where the fluorinated substituents contribute to the molecule's biocidal activity and environmental persistence characteristics.[11]

-

Material Science: Incorporated into specialty polymers and coatings to enhance properties such as thermal stability and chemical resistance.[11]

Part 5: Safety and Handling

Scientific integrity demands a thorough understanding of a compound's hazards. According to safety data, this compound is classified as a corrosive solid that can cause burns to the eyes, skin, and mucous membranes.[2] It is also irritating to the respiratory system.[4]

Core Handling Protocols:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with face shield.[2][4]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational design that leverages the unique properties of fluorine chemistry. Its structure, characterized by the powerful electron-withdrawing effects of its substituents, dictates its reactivity and utility. A comprehensive understanding of its molecular architecture, confirmed through rigorous spectroscopic analysis, is paramount for its effective application. For researchers in drug development, agrochemicals, and materials science, this compound represents a versatile and powerful tool for building molecular complexity and enhancing function.

References

-

This compound. ChemBK. [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

-

(PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. PubChem. [Link]

-

5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. PubChem. [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates.

-

2-Fluoro-5-(trifluoromethyl)phenol. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Fluoro-5-(trifluoromethyl)phenol [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of fluorine. We will delve into the fundamental principles and practical applications of fluorination, exploring its profound impact on a drug candidate's metabolic stability, target affinity, and overall pharmacokinetic profile. This guide moves beyond theoretical concepts to provide field-proven insights, detailed experimental protocols, and robust data visualization to empower rational, fluorine-guided drug design.

The Unique Physicochemical Profile of Fluorine: A Game-Changer in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1] Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[1][2] However, its profound electronic effects fundamentally alter a molecule's properties in several key ways.

A primary driver for incorporating fluorine is to enhance metabolic stability . The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[3][4]